Cas no 853903-20-5 (8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide)

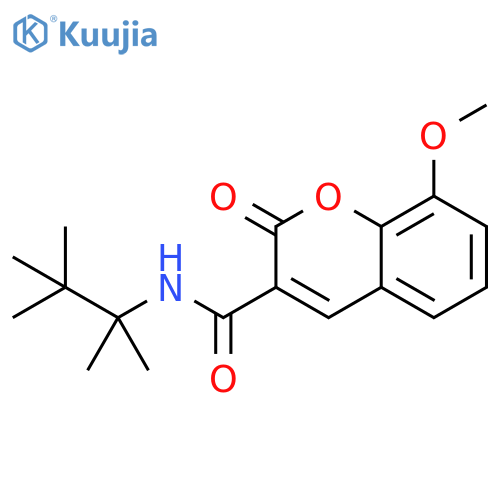

853903-20-5 structure

商品名:8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- F3285-0360

- AKOS001268949

- (8-methoxy-2-oxochromen-3-yl)-N-(1,1,2,2-tetramethylpropyl)carboxamide

- CCG-355735

- VU0608766-1

- 853903-20-5

- 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide

- 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide

- 8-Methoxy-2-oxo-N-(1,1,2,2-tetramethylpropyl)-2H-1-benzopyran-3-carboxamide

-

- インチ: 1S/C18H23NO4/c1-17(2,3)18(4,5)19-15(20)12-10-11-8-7-9-13(22-6)14(11)23-16(12)21/h7-10H,1-6H3,(H,19,20)

- InChIKey: OEBJZDNMZRPBJF-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(OC)C=CC=C2C=C1C(NC(C)(C)C(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 317.16270821g/mol

- どういたいしつりょう: 317.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 516

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- 密度みつど: 1.140±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 525.7±50.0 °C(Predicted)

- 酸性度係数(pKa): 13.03±0.20(Predicted)

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3285-0360-2μmol |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3285-0360-2mg |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3285-0360-4mg |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3285-0360-10mg |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3285-0360-20mg |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3285-0360-40mg |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3285-0360-5mg |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3285-0360-30mg |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3285-0360-25mg |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3285-0360-5μmol |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide |

853903-20-5 | 90%+ | 5μl |

$63.0 | 2023-04-26 |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide 関連文献

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

853903-20-5 (8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide) 関連製品

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬